molecular formula C24H21N3O2 B2553648 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide CAS No. 1105236-09-6

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide

Cat. No. B2553648
CAS RN: 1105236-09-6
M. Wt: 383.451
InChI Key: WMYJXHCEUKQAOA-UHFFFAOYSA-N
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Description

The compound "N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide" is a derivative of 4-oxoquinazoline, which is a scaffold known to possess a wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like histone deacetylase (HDAC) , and as antimicrobial, antitubercular, and anti-HIV agents .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reaction sequences. For instance, compounds with a 4-oxoquinazoline skeleton have been synthesized through the reaction of anthranilic acid derivatives with various reagents . In one study, the synthesis of 4-oxoquinazoline-based N-hydroxypropenamides was achieved, and these compounds were evaluated for their HDAC inhibitory activity . Another approach involved the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones to yield substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR . These techniques provide information about the vibrational and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. Molecular docking studies are also employed to predict the binding affinity and mode of interaction between the quinazoline derivatives and their target proteins .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including alkylation, which can occur at different nitrogen atoms within the molecule . The reactivity of these compounds can be influenced by the presence of substituents on the quinazoline ring, which can affect the electron distribution and stability of the molecule . The introduction of nitro groups and other substituents can also lead to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carbonyl and nitro groups can influence these properties. For example, the negative charge distribution over the carbonyl group and the positive region over the NH group can affect the molecule's dipole moment and, consequently, its solubility in different solvents . The hyperpolarizability of the molecule can also be indicative of its nonlinear optical behavior, which is relevant for materials science applications .

Scientific Research Applications

Antimicrobial Applications

Quinazolinone compounds have shown promising in vitro antibacterial and antifungal activities against a range of pathogens. For instance, a study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial efficacy, revealing significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, among others (Desai et al., 2011). Similarly, another research effort developed quinazolinone-semicarbazide derivatives, which exhibited notable antimicrobial effects against various human pathogenic microorganisms (Saravanan et al., 2015).

Antitumor Applications

Quinazolinone derivatives have also been investigated for their antitumor potential. A study explored the synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, aiming to improve solubility for in vivo evaluation. Some synthesized compounds demonstrated significantly higher cytotoxicity than the parent compound and maintained novel biochemical characteristics such as delayed, non-phase specific cell-cycle arrest (Bavetsias et al., 2002).

Anticonvulsant Applications

Research into the anticonvulsant activity of quinazolinone compounds has yielded promising results. N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their derivatives were synthesized and showed superior anticonvulsant activities compared to reference drugs in evaluations according to the Anticonvulsant Drug Development Program protocol (Noureldin et al., 2017).

properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-25-22-14-13-19(26-23(28)15-12-18-8-4-2-5-9-18)16-21(22)24(29)27(17)20-10-6-3-7-11-20/h2-11,13-14,16H,12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJXHCEUKQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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